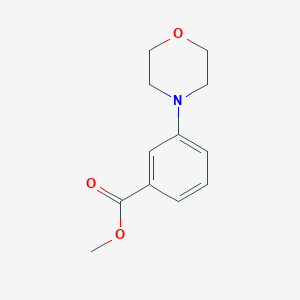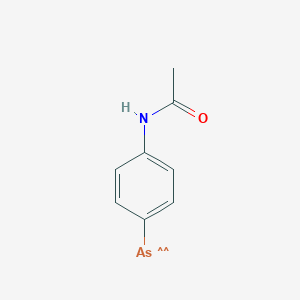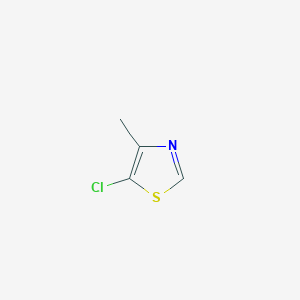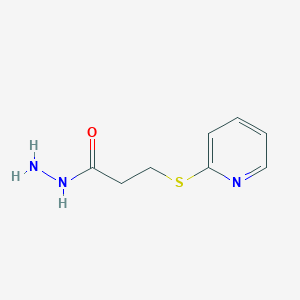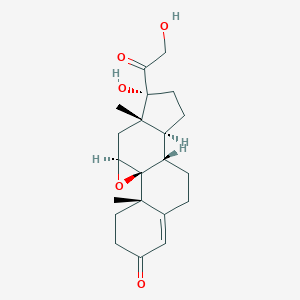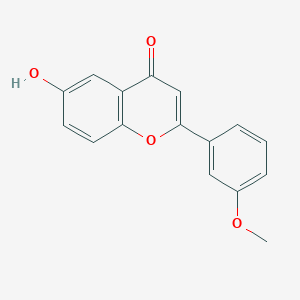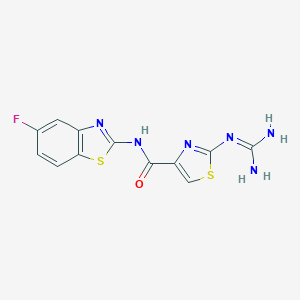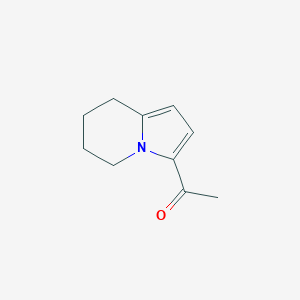
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone is not fully understood, but research has suggested that it may work by inhibiting certain enzymes involved in cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone can have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone in lab experiments is its potential as an anti-cancer agent. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone, including further investigation into its mechanism of action, potential side effects, and applications in other areas of research. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
One of the most common methods for synthesizing 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone is through a reaction between 3-indolylacetic acid and ethyl chloroformate. This reaction results in the formation of the desired compound and is relatively simple to carry out.
Applications De Recherche Scientifique
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone has been used in various scientific research applications, including studies on its potential as an anti-cancer agent. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation.
Propriétés
Numéro CAS |
156237-92-2 |
|---|---|
Nom du produit |
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-(5,6,7,8-tetrahydroindolizin-3-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(12)10-6-5-9-4-2-3-7-11(9)10/h5-6H,2-4,7H2,1H3 |
Clé InChI |
QREVDVWKNINTNF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C2N1CCCC2 |
SMILES canonique |
CC(=O)C1=CC=C2N1CCCC2 |
Synonymes |
Ethanone, 1-(5,6,7,8-tetrahydro-3-indolizinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



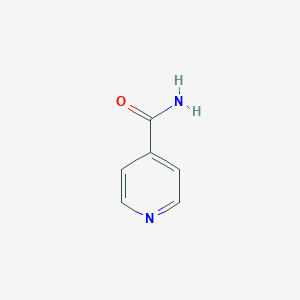
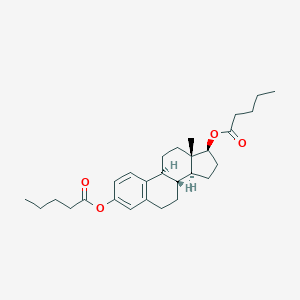
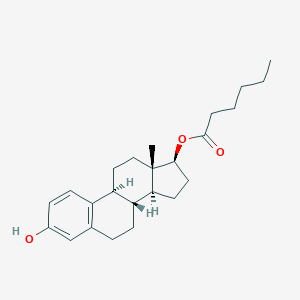
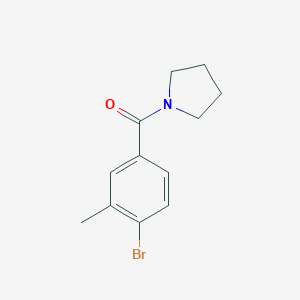
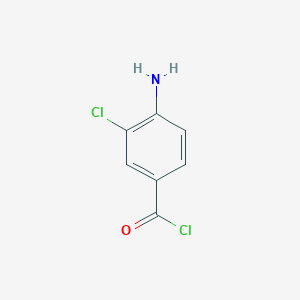
![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)
